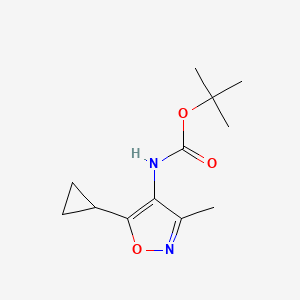

tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate

Description

Chemical Identity and Nomenclature

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds. The compound is registered under Chemical Abstracts Service number 1461704-90-4, with the molecular formula C12H18N2O3 and a molecular weight of 238.29 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl (5-cyclopropyl-3-methylisoxazol-4-yl)carbamate, reflecting the precise positioning of substituents on both the oxazole ring and the carbamate moiety.

The structural designation encompasses several key nomenclature elements that define the compound's architecture. The tert-butyl group serves as the alkyl substituent of the carbamate ester functionality, providing steric bulk that influences the molecule's conformational properties and metabolic stability. The oxazole ring system, more specifically identified as a 1,2-oxazole or isoxazole arrangement, contains oxygen at position 1 and nitrogen at position 2 of the five-membered aromatic ring. The cyclopropyl substituent at position 5 of the oxazole ring introduces additional conformational constraints, while the methyl group at position 3 provides electronic modulation of the heterocyclic system.

Table 1: Fundamental Chemical Properties of this compound

The International Chemical Identifier representation provides a standardized method for describing the compound's connectivity and stereochemistry. The International Chemical Identifier code 1S/C12H18N2O3/c1-7-9(10(17-14-7)8-5-6-8)13-11(15)16-12(2,3)4/h8H,5-6H2,1-4H3,(H,13,15) encodes the complete structural information, including the arrangement of atoms, bond connectivity, and hydrogen positioning. This systematic approach to molecular representation ensures unambiguous identification across chemical databases and research publications.

Structural Significance of Oxazole-Carbamate Hybrid Architectures

The molecular architecture of this compound represents a strategic fusion of two pharmaceutically significant structural motifs. Oxazole rings constitute five-membered aromatic heterocycles featuring nitrogen and oxygen atoms, which have demonstrated pivotal roles in medicinal chemistry applications. The isoxazole variant, with directly attached oxygen and nitrogen atoms, exhibits unique physicochemical properties that often result in superior pharmacokinetic profiles compared to similar heterocycles. These structural characteristics contribute to enhanced metabolic stability and improved biological activity profiles.

The carbamate functionality within this hybrid structure serves multiple strategic purposes in molecular design. Structurally related to amide-ester hybrid features, carbamates display exceptional chemical and proteolytic stabilities. The carbamate group functions as an effective peptide bond surrogate in medicinal chemistry, primarily due to its chemical stability and enhanced cell membrane permeability characteristics. The unique capability of carbamates to modulate inter- and intramolecular interactions with target enzymes or receptors stems from the conformational restrictions imposed by the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety.

The specific substitution pattern in this compound introduces additional structural complexity that influences the compound's biological and chemical properties. The cyclopropyl group at position 5 of the oxazole ring provides a rigid, sterically demanding substituent that can significantly affect the molecule's three-dimensional conformation. This cyclopropyl moiety represents one of the smallest cyclic alkyl groups, yet its high ring strain energy of approximately 27.5 kilocalories per mole imparts unique reactivity characteristics. The methyl group at position 3 of the oxazole ring serves as an electron-donating substituent that modulates the electronic properties of the heterocyclic system.

Table 2: Structural Components and Their Functional Significance

| Structural Component | Position | Functional Significance |

|---|---|---|

| tert-Butyl Group | Carbamate Ester | Steric protection, metabolic stability |

| Carbamate Linkage | Central Bridge | Peptide bond surrogate, conformational restriction |

| Oxazole Ring | Core Heterocycle | Aromatic stability, hydrogen bonding capability |

| Cyclopropyl Group | Position 5 | Steric constraint, conformational rigidity |

| Methyl Group | Position 3 | Electronic modulation, lipophilicity enhancement |

The tert-butyl protecting group attached to the carbamate oxygen provides significant steric hindrance that influences both the compound's stability and its potential for enzymatic hydrolysis. This bulky substituent effectively shields the carbamate carbonyl from nucleophilic attack, thereby enhancing the compound's stability under physiological conditions. The strategic placement of this protecting group allows for controlled release of the active amine functionality under specific chemical or enzymatic conditions, making it valuable for prodrug applications.

Historical Context in Heterocyclic Compound Development

The development of heterocyclic compounds containing oxazole and carbamate functionalities represents a significant milestone in the evolution of modern medicinal chemistry. The historical origins of carbamate chemistry trace back to 1845 when Wohler first formulated ethyl carbamate through the reaction of urea with ethanol. This foundational discovery established the synthetic pathway for accessing carbamate functional groups, which subsequently became integral components of numerous pharmaceutical and agricultural compounds. The natural occurrence of carbamates was later discovered with physostigmine, isolated from the calabar bean of the Ivory Coast, which demonstrated reversible acetylcholinesterase inhibition activity.

Oxazole chemistry emerged as a distinct field of study considerably later in the timeline of heterocyclic development. Although oxazole synthesis was achieved in 1962, the foundational chemistry began as early as 1876 with the synthesis of 2-methyloxazole. The field gained significant momentum following the discovery of penicillin after the First World War, which highlighted the therapeutic potential of oxazole-containing natural products. The subsequent advancement of oxazole chemistry accelerated with the development of Diels-Alder reactions and 1,3-dipolar cycloaddition reactions involving mesoionic heterocycles.

The convergence of oxazole and carbamate chemistry in hybrid molecular architectures represents a more recent development in heterocyclic compound design. The strategic combination of these two functional groups leverages the individual advantages of each system while potentially creating synergistic effects in biological applications. The aryl oxygen-carbamate group has been recognized as among the strongest of the directed metalation groups in directed ortho metalation chemistry, demonstrating its utility in synthetic transformations. This directing capability has enabled the development of sophisticated synthetic methodologies for constructing complex molecular architectures.

Contemporary research has established that oxazole-containing pharmaceuticals exhibit widespread applications across multiple therapeutic areas. The United States Food and Drug Administration has approved more than twenty drugs containing oxazole or isoxazole nuclei for various clinical conditions, including compounds such as Tafamidis and Oxaprozin. These approvals reflect the successful translation of fundamental heterocyclic chemistry research into clinically viable therapeutic agents. The unique physicochemical properties of these drugs often result in superior pharmacokinetic profiles and enhanced pharmacological effects compared to structurally similar compounds lacking these heterocyclic systems.

Table 3: Historical Milestones in Oxazole and Carbamate Development

| Year | Milestone | Significance |

|---|---|---|

| 1845 | First carbamate synthesis (Wohler) | Established carbamate synthetic methodology |

| 1876 | First oxazole synthesis (2-methyloxazole) | Foundation of oxazole chemistry |

| 1901 | Furfural structure determination (Harries) | Advanced furan/oxazole understanding |

| 1920s | Penicillin discovery | Highlighted therapeutic potential of heterocycles |

| 1962 | Oxazole entity synthesis | Modern oxazole chemistry establishment |

| 2000s-Present | Hybrid compound development | Integration of multiple heterocyclic systems |

The evolution of synthetic methodologies for constructing oxazole-carbamate hybrid compounds has benefited from advances in both heterocyclic chemistry and protecting group strategies. Modern synthetic approaches utilize sophisticated coupling reactions, cyclization methodologies, and selective functional group transformations to access these complex molecular architectures. The development of mild reaction conditions and improved selectivity has enabled the preparation of structurally diverse oxazole-carbamate hybrids with precisely controlled substitution patterns.

Properties

IUPAC Name |

tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-7-9(10(17-14-7)8-5-6-8)13-11(15)16-12(2,3)4/h8H,5-6H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZLCXYKZSVOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)(C)C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazole derivative. One common method involves the use of tert-butyl carbamate and an oxazole derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Acid-Catalyzed Coupling–Isomerization–Elimination (CIE) Reactions

Oxazole carbamates are known to participate in one-pot CIE sequences under Brønsted acid catalysis. For example, tert-butyl carbamates with propargyl substituents undergo cross-coupling with acid chlorides, followed by isomerization and elimination to form oxazol-2(3H)-ones .

Mechanistic Pathway :

-

Coupling : Reaction with acid chlorides forms ynones.

-

Isomerization : Acid catalysis induces cyclization via Michael addition.

-

Elimination : Cleavage of the tert-butyl carbamate group releases CO₂ and yields oxazolones.

For the target compound, similar acid treatment (e.g., HCl in dioxane or TFA) may yield 5-cyclopropyl-3-methyl-4-amino-1,2-oxazole via deprotection .

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. Standard deprotection methods include:

Example :

textExperimental Procedure[6]: 1. Dissolve the Boc-protected compound in 4M HCl/dioxane. 2. Stir at RT for 3–8 hours. 3. Concentrate under vacuum to isolate the amine hydrochloride.

Yield : ~90–99% for analogous compounds .

Cross-Coupling Reactions

The oxazole ring’s electron-deficient nature enables participation in palladium-catalyzed cross-couplings. While the 5-cyclopropyl substituent may sterically hinder reactivity, halogenated analogs (e.g., bromo-oxazoles) undergo Suzuki or cyanation reactions .

| Reaction Type | Conditions | Product |

|---|---|---|

| Cyanation | Pd(PPh₃)₄, Zn(CN)₂, DMF, 110°C | 5-Cyano-substituted oxazole |

| Suzuki Coupling | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | Biaryl oxazole derivatives |

Limitation : The absence of a halogen or pseudohalogen substituent in the target compound restricts direct cross-coupling applicability.

Ring-Opening Reactions

Oxazole rings can undergo ring-opening under harsh acidic or basic conditions. For example:

-

Acidic Hydrolysis : Generates α-amino ketones.

-

Basic Conditions : May yield urea derivatives via carbamate decomposition.

Predicted Pathway for Target Compound :

-

Acid Hydrolysis (H₂SO₄, reflux):

-

Base-Induced Decomposition : NaOH/MeOH could cleave the carbamate to release NH₃ and tert-butanol .

Functionalization of the Cyclopropyl Group

The cyclopropyl moiety may participate in strain-driven reactions:

-

Hydrogenation : Opens the ring to form a propyl group (H₂, Pd/C).

-

Electrophilic Addition : Reacts with bromine or ozone under controlled conditions.

Caution : Steric hindrance from the methyl and oxazole groups may limit reactivity.

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate exhibits various biological activities, making it a candidate for further investigation in pharmacology.

Anticancer Potential

Studies have shown that compounds with oxazole moieties often demonstrate anticancer properties. The specific structure of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Preliminary findings suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents. The cyclopropyl group is known to enhance the lipophilicity of compounds, potentially improving their membrane permeability and efficacy against microbial targets.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable scaffold in drug design.

Drug Development

Researchers are exploring its potential as a lead compound for developing new therapeutics targeting various diseases, particularly cancer and infectious diseases. The ability to modify the oxazole ring could lead to derivatives with enhanced potency and selectivity.

Bioconjugation

The carbamate functional group allows for bioconjugation, enabling the attachment of other bioactive molecules or imaging agents, which can facilitate targeted delivery systems in cancer therapy.

Agricultural Applications

In addition to medicinal uses, this compound may find applications in agricultural science.

Pesticide Development

Given its potential antimicrobial properties, this compound could serve as a basis for developing new pesticides or herbicides that target specific pests while minimizing environmental impact.

Plant Growth Regulation

Research into plant growth regulators suggests that compounds with similar structures can influence plant growth and development. Further studies could explore its role in enhancing crop yield or resistance to environmental stressors.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl carbamate group can act as a protecting group, preventing unwanted reactions during chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of this compound, we analyze its similarities and differences with other tert-butyl carbamates documented in PharmaBlock Sciences' portfolio (Evidences 6–11). These compounds vary in core heterocycles, substituents, and stereochemistry, leading to distinct physicochemical and biological properties.

Structural Features

The table below highlights key structural variations among selected analogs:

Key Observations:

- In contrast, trifluoromethyl groups (CAS: 1523530-57-5) improve lipophilicity and resistance to oxidative degradation .

- Stereochemical Influence : Cis/trans configurations in cyclopentyl and piperidine analogs (e.g., CAS: 207729-03-1 vs. 225641-84-9 ) significantly alter molecular geometry, impacting binding affinity in chiral environments.

Physicochemical Properties

While explicit data (e.g., logP, melting points) are absent in the provided evidence, inferences can be drawn:

- Polarity: Hydroxy-substituted analogs (e.g., CAS: 207729-03-1) exhibit higher polarity due to H-bond donor/acceptor capacity, whereas methyl/trifluoromethyl groups enhance hydrophobicity .

- Stability : The tert-butyl carbamate group generally confers acid sensitivity, requiring mild deprotection conditions. However, bicyclic systems (e.g., azabicycloheptane, CAS: 880545-32-4 ) may exhibit enhanced thermal stability due to reduced conformational flexibility.

Research Tools and Methodologies

Structural characterization of these compounds relies on crystallographic software such as SHELX (for refinement ) and WinGX/ORTEP (for visualization ). For example, hydrogen-bonding patterns in hydroxy-substituted analogs (CAS: 207729-03-1) can be analyzed using graph-set theory (), critical for understanding crystal packing and solubility .

Biological Activity

Introduction

Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate (CAS: 1461704-90-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O3 |

| Molar Mass | 238.28 g/mol |

| Density | 1.199 g/cm³ |

| Boiling Point | 290.6 °C (predicted) |

| pKa | 12.56 (predicted) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit antibacterial and antiviral properties, potentially through the inhibition of key enzymes involved in microbial metabolism.

Antimicrobial Activity

Research indicates that derivatives of oxazoles, including this compound, have shown promising antibacterial activity against a range of pathogens. For example, compounds with similar structures have demonstrated significant inhibitory effects on bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription.

Case Study: Inhibition of DNA Gyrase

In a study examining the antibacterial properties of carbamate derivatives, compounds similar to this compound showed IC50 values in the range of to against Escherichia coli DNA gyrase . This suggests a strong potential for this compound to act as an antibacterial agent.

Cytotoxicity and Selectivity

Evaluating the cytotoxic effects of this compound is crucial for understanding its therapeutic potential. Studies have indicated that certain oxazole derivatives exhibit low toxicity towards human cell lines while maintaining potent antimicrobial activity .

Table: Cytotoxicity Profiles

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Tert-butyl N-(5-cyclopropyl...) | HepG2 (liver) | >100 |

| Similar Carbamate Derivative | A549 (lung) | >50 |

Pharmacological Applications

Given its structural characteristics and biological activity, this compound may have applications in treating infections caused by resistant bacterial strains. Its ability to inhibit key enzymes involved in bacterial proliferation positions it as a candidate for further development in antibiotic therapies.

Q & A

Basic: What synthetic methodologies are commonly employed for tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate?

Answer:

The compound is typically synthesized via carbamate coupling reactions. A standard approach involves reacting an oxazole amine precursor with tert-butyl carbamate-protecting reagents. For example, in analogous syntheses, phenyl carbamate intermediates are coupled with amines using catalysts like DMAP (4-dimethylaminopyridine) and bases such as DIEA (N,N-diisopropylethylamine) in tetrahydrofuran (THF) under reflux for extended periods (e.g., 60 hours) . Alternative routes may utilize hydrazine-mediated deprotection in ethanol, followed by purification via column chromatography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy : For structural confirmation of the oxazole ring, cyclopropyl group, and tert-butyl carbamate moiety.

- Mass Spectrometry (MS) : To verify molecular weight (e.g., molecular ions matching C₁₃H₁₈ClNO₂, MW ~255.74 in analogous compounds) .

- HPLC : To assess purity, especially when isolating intermediates or final products from reaction mixtures .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Catalyst Screening : DMAP or pyridine derivatives enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates.

- Temperature Control : Prolonged reflux (e.g., 60 hours) ensures complete reaction , while lower temperatures may reduce side reactions.

- Stoichiometry Adjustments : Excess amine or carbamate reagents (1.2–1.5 equivalents) can drive reactions to completion .

Advanced: How should researchers address stability issues during synthesis or storage?

Answer:

- Storage Conditions : Store at room temperature in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases or oxidizing agents, which degrade the tert-butyl protecting group .

- In-Process Stability : Monitor reaction pH and temperature to minimize decomposition. Use stabilizers like BHT (butylated hydroxytoluene) in solvent systems if oxidative side reactions occur .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How can contradictions in spectroscopic or chromatographic data be resolved?

Answer:

- Multi-Technique Validation : Cross-validate NMR peaks with HSQC/HMBC for ambiguous proton assignments.

- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water gradients) to separate co-eluting impurities .

- Reference Standards : Compare retention times and spectral data with structurally similar compounds (e.g., tert-butyl carbamate derivatives) .

Advanced: What strategies are effective for scaling up synthesis without compromising purity?

Answer:

- Batch vs. Flow Chemistry : Transitioning from batch to continuous flow systems can enhance reproducibility at larger scales.

- Purification Techniques : Replace column chromatography with recrystallization or fractional distillation for cost-effective scaling .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Basic: How is the cyclopropyl group’s electronic environment analyzed experimentally?

Answer:

- ¹³C NMR : Detect deshielded carbons adjacent to the cyclopropyl ring.

- X-ray Crystallography : Resolve spatial orientation and bond angles of the cyclopropyl moiety in solid-state structures .

Advanced: What mechanistic insights explain regioselectivity in oxazole functionalization?

Answer:

- Electrophilic Aromatic Substitution : Electron-donating groups (e.g., methyl on oxazole) direct electrophiles to specific positions.

- Steric Effects : Bulky tert-butyl carbamate groups hinder substitution at adjacent sites, favoring reactivity at the 5-cyclopropyl position .

Advanced: How can researchers mitigate byproduct formation during carbamate coupling?

Answer:

- Temperature Gradients : Start reactions at low temperatures (0–5°C) to suppress side reactions, then gradually increase to reflux.

- Catalyst Purity : Use freshly distilled DMAP to avoid amine oxidation byproducts .

- Quenching Protocols : Add dilute HCl post-reaction to protonate unreacted amines and simplify purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.